(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone

Catalog No.
S2677125
CAS No.
2310124-14-0
M.F
C16H17N5O
M. Wt
295.346
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol...

CAS Number

2310124-14-0

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone

IUPAC Name

1H-indol-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone

Molecular Formula

C16H17N5O

Molecular Weight

295.346

InChI

InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12,17H,5-6,8-9H2

InChI Key

MSBICRLOFJHDHJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43

solubility

not available

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is an organic heterocyclic molecule characterized by the presence of a piperidine ring, a triazole moiety, and an indole structure. Its molecular formula is C13H14N4OC_{13}H_{14}N_4O and it has a molecular weight of approximately 258.28 g/mol. This compound is notable for its complex structure, which incorporates multiple nitrogen-containing rings, making it of interest in medicinal chemistry due to its potential biological activities.

The chemical reactivity of this compound can be explored through various organic reactions typical for its functional groups:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole and piperidine rings can participate in nucleophilic substitution reactions.
  • Acylation Reactions: The methanone functional group allows for acylation reactions, which can modify the compound to enhance its biological activity.
  • Cyclization Reactions: The presence of the indole moiety suggests potential cyclization reactions that could yield more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity: Triazole derivatives are known for their antifungal properties.
  • Anticancer Activity: Compounds containing indole and triazole rings have been studied for their potential to inhibit tumor growth.
  • Neurological Effects: Piperidine derivatives are often explored for their effects on neurotransmitter systems.

The specific biological activity of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone requires further investigation to elucidate its mechanisms of action.

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone can be approached using several methods:

  • Click Chemistry: Utilizing azide and alkyne components to form the triazole ring through a copper-catalyzed reaction.
  • Refluxing with Indoles: Reacting piperidine derivatives with indoles under reflux conditions to facilitate the formation of the methanone linkage.
  • Multi-step Synthesis: Employing a series of reactions including acylation and cyclization to construct the final product from simpler precursors.

Each method's efficiency and yield can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.

The compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound or intermediate in drug discovery targeting infections or cancers.
  • Chemical Biology: As a probe for studying biological pathways involving triazoles or indoles.
  • Material Science: Due to its unique structural features, it may find applications in developing novel materials with specific properties.

Interaction studies are crucial for understanding how (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone interacts with biological targets:

  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes that play roles in disease pathways.
  • Receptor Binding Studies: Investigating its affinity for various receptors in the nervous system or immune response.

These studies help elucidate the potential therapeutic effects and safety profiles of the compound.

Several compounds share structural similarities with (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
(4-(1H-imidazol-1-yl)piperidin-1-yl)(indolyl)methanoneImidazole instead of triazoleAntimicrobial
(4-(2-amino-thiazol-4-yl)piperidin-1-y)(indolyl)methanoneThiazole ring presentAnticancer
(4-(benzothiazol-2-y)piperidin-1-y)(indolyl)methanoneBenzothiazole ring presentAntiviral

Uniqueness

The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-y)(indolyl)methanone lies in its specific combination of a triazole ring with a piperidine and indole structure. This combination may offer distinct mechanisms of action compared to other similar compounds, particularly in targeting specific biological pathways related to disease processes.

XLogP3

1.4

Dates

Last modified: 08-16-2023

Explore Compound Types